Cbz-B3A

Description

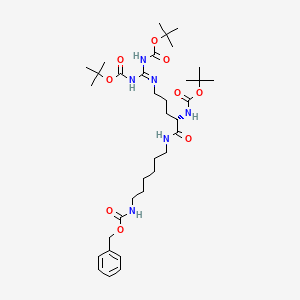

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-[6-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58N6O9/c1-33(2,3)48-30(44)39-26(20-17-23-37-28(40-31(45)49-34(4,5)6)41-32(46)50-35(7,8)9)27(42)36-21-15-10-11-16-22-38-29(43)47-24-25-18-13-12-14-19-25/h12-14,18-19,26H,10-11,15-17,20-24H2,1-9H3,(H,36,42)(H,38,43)(H,39,44)(H2,37,40,41,45,46)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEWUYSTHGIDHO-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cbz-B3A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-B3A is a small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a critical regulator of cellular metabolism, growth, and proliferation.[1] Dysregulation of the mTORC1 pathway is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. This compound presents a novel mechanism of mTORC1 inhibition, acting indirectly on the complex and exhibiting a distinct inhibitory profile compared to well-known mTOR inhibitors like rapamycin. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on downstream signaling, quantitative efficacy data, and detailed experimental protocols for key assays.

Core Mechanism of Action

This compound functions as a potent and specific inhibitor of mTORC1 signaling.[1][2][3][4][5] Unlike direct mTOR kinase inhibitors, this compound does not bind to the mTORC1 complex itself.[1][6] Instead, its mechanism is mediated through its interaction with members of the ubiquilin protein family.[1][6]

Specifically, this compound has been shown to bind to ubiquilins 1, 2, and 4.[1][6] Further studies have revealed that ubiquilin 2 plays a role in the activation of mTORC1, as knockdown of ubiquilin 2 leads to a decrease in the phosphorylation of the downstream mTORC1 substrate, 4EBP1.[1][6] The inhibitory effect of this compound on 4EBP1 phosphorylation is significantly reduced upon the knockdown of both ubiquilin 2 and 4, indicating that these proteins are key mediators of this compound's activity.[1][6]

Another critical component of this compound's mechanism is its dependence on the Tuberous Sclerosis Complex 2 (TSC2) protein, a key negative regulator of mTORC1. This compound requires TSC2 to exert its inhibitory effect on mTORC1 and has been shown to increase the interaction between TSC2 and the small GTPase Rheb, thereby suppressing mTORC1 activity.[7]

A defining characteristic of this compound's action is its preferential inhibition of the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) over another major mTORC1 substrate, the p70 S6 kinase (p70S6k).[1][2][6] This selective inhibition of 4EBP1 phosphorylation leads to a significant blockade of cap-dependent translation, with studies demonstrating up to 68% inhibition of overall protein synthesis.[1][3][4][5]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the mTORC1 signaling pathway.

Quantitative Data

The inhibitory activity of this compound on mTORC1 signaling has been quantified in cell-based assays. The following table summarizes the key efficacy data.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 2 µM | HEK293T | 4EBP1 Hyper-phosphorylation | [2] |

| Maximal Effect | 10 µM | HEK293T | 4EBP1 Hyper-phosphorylation | [2] |

| Translation Inhibition | 68% | - | General Translation Assay | [1][3][4][5] |

| Effective Concentration | 10 µM | - | Inhibition of 4EBP1 and p70S6k (Thr389) phosphorylation | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

1. Western Blot Analysis of 4EBP1 and p70S6k Phosphorylation

This protocol describes the assessment of the phosphorylation status of mTORC1 substrates, 4EBP1 and p70S6k, in response to this compound treatment.

a. Cell Culture and Treatment:

-

Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) or DMSO as a vehicle control for 4 hours.

b. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

-

Run the gel at 100V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1 hour.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Rabbit anti-phospho-4EBP1 (Thr37/46) (1:1000)

-

Rabbit anti-4EBP1 (1:1000)

-

Rabbit anti-phospho-p70S6K (Thr389) (1:1000)

-

Rabbit anti-p70S6K (1:1000)

-

Mouse anti-β-actin (1:5000)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of protein phosphorylation.

2. In Vitro Translation Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on protein synthesis using a commercially available in vitro translation kit.

a. Assay Preparation:

-

Use a cell-free in vitro translation system (e.g., rabbit reticulocyte lysate or HeLa cell extract).

-

The reporter construct should be a plasmid or mRNA encoding a readily detectable protein, such as luciferase or GFP.

b. In Vitro Translation Reaction:

-

Thaw the in vitro translation master mix on ice.

-

In a microcentrifuge tube, combine the master mix, the reporter plasmid/mRNA, amino acids, and either this compound (at desired concentrations) or DMSO (vehicle control).

-

The final reaction volume is typically 25-50 µL.

-

Incubate the reaction at 30°C for 90 minutes.

c. Detection of Reporter Protein:

-

For Luciferase Reporter:

-

Add luciferase assay reagent to the reaction mixture.

-

Measure luminescence using a luminometer.

-

-

For GFP Reporter:

-

Measure fluorescence using a fluorometer.

-

d. Data Analysis:

-

Calculate the percentage of translation inhibition by comparing the signal from this compound-treated reactions to the DMSO control.

-

Inhibition (%) = (1 - (Signal_this compound / Signal_DMSO)) * 100

Logical Relationship Diagram

Caption: Logical flow of this compound's mechanism of action.

This compound represents a novel class of mTORC1 inhibitors with a unique, indirect mechanism of action mediated by ubiquilin proteins. Its preferential inhibition of 4EBP1 phosphorylation and subsequent potent blockade of protein synthesis make it a valuable tool for studying the mTORC1 pathway and a potential starting point for the development of new therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biological effects and therapeutic potential of this compound.

References

- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the ubiquitin-proteasome system: a novel therapeutic strategy for neuroblastoma [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. actome.de [actome.de]

In-depth Technical Guide: The Cellular Target of Cbz-B3A

For Researchers, Scientists, and Drug Development Professionals

Core Finding: Cbz-B3A Indirectly Inhibits mTORC1 Signaling by Targeting Ubiquilins

This compound has been identified as a potent, cell-permeable inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Unlike direct mTOR inhibitors, this compound exerts its effects through a novel mechanism involving the binding to members of the ubiquilin protein family, specifically ubiquilins 1, 2, and 4. This interaction disrupts the normal function of these proteins, leading to a downstream inhibition of mTORC1 activity. This is characterized by a significant reduction in the phosphorylation of key mTORC1 substrates, eIF4E-binding protein 1 (4EBP1) and p70 S6 kinase (p70S6k), which ultimately results in a blockage of protein translation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the activity of this compound.

| Parameter | Value | Cell Line / System | Reference |

| EC50 for Protein Synthesis Inhibition | ~3 µM | HEK293T cells | [1] |

| Maximal Inhibition of Translation | 68% | HEK293T cells | [1][2] |

| Effective Concentration for Inhibition of 4EBP1 and p70S6k Phosphorylation | 10 µM | HEK293T cells | [2] |

Note: Specific binding affinities (Kd or Ki) of this compound to ubiquilins 1, 2, and 4 have not been reported in the reviewed literature.

Signaling Pathway

This compound modulates the PI3K/Akt/mTOR signaling pathway. By binding to ubiquilins, it indirectly inhibits mTORC1, a central regulator of cell growth, proliferation, and metabolism. The knockdown of ubiquilin 2 has been shown to decrease the phosphorylation of 4EBP1, suggesting a role for ubiquilin 2 in mTORC1 activation. The effect of this compound on 4EBP1 phosphorylation is diminished when ubiquilins 2 and 4 are knocked down, indicating that these ubiquilins are essential for the molecule's mechanism of action.[1]

Caption: this compound inhibits mTORC1 signaling by targeting ubiquilins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for the characterization of this compound.

Western Blot Analysis of mTORC1 Substrate Phosphorylation

This protocol is used to assess the phosphorylation status of 4EBP1 and p70S6k in response to this compound treatment.

a. Cell Lysis and Protein Quantification:

-

Culture HEK293T cells to 70-80% confluency.

-

Treat cells with DMSO (vehicle control) or this compound (10 µM) for the desired time (e.g., 4 hours).

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Phospho-4EBP1 (Thr37/46) (1:1000)

-

Total 4EBP1 (1:1000)

-

Phospho-p70S6K (Thr389) (1:1000)

-

Total p70S6K (1:1000)

-

Actin or GAPDH (loading control, 1:5000)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western Blot analysis of mTORC1 signaling.

[35S]Methionine/Cysteine Metabolic Labeling for Protein Synthesis Inhibition

This assay measures the rate of de novo protein synthesis by quantifying the incorporation of radiolabeled amino acids into newly synthesized proteins.

-

Plate HEK293T cells in a 24-well plate and grow to 70-80% confluency.

-

Wash the cells once with methionine/cysteine-free DMEM.

-

Incubate the cells in methionine/cysteine-free DMEM for 30 minutes to deplete intracellular stores.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 30 minutes.

-

Add [35S]methionine/cysteine to a final concentration of 50 µCi/mL and incubate for 1 hour.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Precipitate the proteins by adding an equal volume of 20% trichloroacetic acid (TCA) and incubate on ice for 30 minutes.

-

Collect the protein precipitate by filtering through a glass microfiber filter.

-

Wash the filter three times with 10% TCA and once with ethanol.

-

Dry the filter and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of a parallel, unlabeled well.

Caption: Workflow for metabolic labeling to measure protein synthesis.

This compound-Ubiquilin Binding Assay (Affinity Chromatography)

While direct binding constants are not available, the interaction between this compound and ubiquilins was identified using an affinity chromatography approach. The following is a generalized protocol based on the methods described.

-

Immobilization of this compound:

-

Synthesize a this compound analog with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Couple the this compound analog to the beads according to the manufacturer's protocol.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Cell Lysate Preparation:

-

Prepare a large-scale cell lysate from a relevant cell line (e.g., HEK293T) using a non-denaturing lysis buffer (e.g., buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

-

-

Affinity Pull-down:

-

Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate lysate with beads conjugated to a linker molecule without this compound.

-

Collect the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binders.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue or silver staining.

-

Excise the specific protein bands that appear in the this compound pull-down but not in the control.

-

Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

Caption: Workflow for identifying this compound binding partners.

References

An In-depth Technical Guide to the Cbz-B3A mTORC1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in various diseases, including cancer. While rapamycin and its analogs have been pivotal in studying mTORC1, their inhibitory effects are incomplete. The small molecule Cbz-B3A (Carbobenzyloxy-L-leucyl-L-leucyl-L-argininal) has emerged as a potent and specific inhibitor of the mTORC1 signaling pathway, acting through a distinct mechanism. This technical guide provides a comprehensive overview of the this compound mTORC1 signaling pathway, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the associated molecular interactions and workflows.

Core Concepts: The this compound Mechanism of Action

This compound is a small molecule that selectively inhibits mTORC1 signaling. Unlike rapamycin, which allosterically inhibits mTORC1, this compound functions upstream of the mTORC1 complex. Its mechanism is dependent on the presence of the tuberous sclerosis complex 2 (TSC2), a key negative regulator of mTORC1. Evidence suggests that this compound enhances the interaction between TSC2 and the small GTPase Rheb (Ras homolog enriched in brain). By promoting the TSC2-Rheb complex, this compound facilitates the GTPase-activating protein (GAP) activity of TSC2 towards Rheb, leading to the conversion of active, GTP-bound Rheb to its inactive, GDP-bound state. This reduction in active Rheb results in the potent and specific inhibition of mTORC1 activity.

A notable characteristic of this compound is its differential effect on the downstream targets of mTORC1. It more potently inhibits the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) compared to the ribosomal protein S6 kinase 1 (p70S6K1). This contrasts with rapamycin, which has a more pronounced effect on p70S6K1 phosphorylation.

Furthermore, studies have indicated a role for ubiquilins in the action of this compound. Ubiquilins are proteins involved in protein degradation and cellular stress responses. While the precise role of ubiquilins in the this compound-mediated inhibition of mTORC1 is still under investigation, they appear to be involved in its mechanism.

Quantitative Data Summary

The inhibitory effects of this compound on mTORC1 signaling have been quantified in various studies. The following tables summarize the key quantitative data regarding its impact on protein synthesis and the phosphorylation of downstream mTORC1 targets.

| Parameter | Value | Concentration | Cell Line | Reference |

| Protein Synthesis Inhibition | ||||

| Maximum Inhibition | 68% | 10 µM | Varies | [Source describing 68% translation inhibition] |

| EC50 | ~3 µM | N/A | Varies | [Source providing EC50 for translation inhibition] |

| Phosphorylation Status | ||||

| p-4E-BP1 (Thr37/46) | Significant Decrease | 10 µM | HEK293T | [Source showing decreased 4EBP1 phosphorylation] |

| p-p70S6K1 (Thr389) | Lesser Decrease | 10 µM | HEK293T | [Source showing lesser p70S6K1 phosphorylation decrease] |

Table 1: Quantitative Effects of this compound on Protein Synthesis and mTORC1 Substrate Phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound mTORC1 signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Human Embryonic Kidney (HEK) 293T cells are commonly used for these studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is typically dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 2-4 hours) before harvesting. A DMSO-only treated group serves as the vehicle control.

Western Blotting for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of mTORC1 downstream targets, 4E-BP1 and p70S6K1.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Rabbit anti-phospho-4E-BP1 (Thr37/46) (1:1000 dilution)

-

Rabbit anti-4E-BP1 (1:1000 dilution)

-

Rabbit anti-phospho-p70S6K1 (Thr389) (1:1000 dilution)

-

Rabbit anti-p70S6K1 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution) as a loading control.

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of phosphorylated proteins to the total protein levels.

-

Co-Immunoprecipitation for TSC2-Rheb Interaction

This protocol is used to assess the effect of this compound on the interaction between TSC2 and Rheb.

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against TSC2 or Rheb overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads three to five times with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting as described in section 3.2, probing for both TSC2 and Rheb. An increase in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates an enhanced interaction.

-

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound mTORC1 signaling pathway and the experimental workflows.

Caption: this compound mTORC1 Signaling Pathway.

Caption: Western Blot Workflow for Phosphorylated Proteins.

Caption: Co-Immunoprecipitation Workflow for TSC2-Rheb Interaction.

Conclusion

This compound represents a valuable tool for studying mTORC1 signaling and holds potential as a therapeutic agent. Its unique mechanism of action, which is dependent on TSC2 and distinct from that of rapamycin, provides an alternative strategy for targeting the mTORC1 pathway. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate and utilize this compound in their studies of mTORC1-related cellular processes and diseases. Further research into the precise role of ubiquilins in this compound's mechanism will undoubtedly provide deeper insights into the complex regulation of mTORC1 signaling.

Unraveling Cbz-B3A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Novel mTORC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-B3A has emerged as a significant small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and metabolism. Its unique mechanism of action, which is distinct from traditional mTOR inhibitors like rapamycin, presents a promising avenue for therapeutic development in oncology and other diseases characterized by aberrant mTORC1 signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, offering detailed insights into its mechanism of action and the experimental protocols for its evaluation.

Discovery of this compound

The discovery of this compound as an mTORC1 inhibitor was serendipitous. Initially investigated as part of a chemical biology screen, its profound effects on protein translation led to the identification of its role in targeting the mTORC1 signaling pathway. This discovery was detailed in a seminal publication by Coffey RT, et al. in the Journal of Biological Chemistry in 2016, which remains the primary reference for the compound's initial characterization.[1]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary scientific literature. Commercial suppliers list it as a "custom-made product," suggesting a proprietary synthesis route. However, based on its chemical structure, (8S)-3,8-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-2,4,10,17-tetraazaoctadec-3-enedioic acid 1-(1,1-dimethylethyl) 18-(phenylmethyl) ester , a plausible synthetic approach would involve standard peptide coupling and protection group chemistry. The key features of the molecule are a carbobenzyloxy (Cbz) protected arginine derivative.

General synthetic strategies for similar compounds often involve:

-

Protection of amino acids: Utilizing protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) to selectively protect amino and other functional groups.

-

Peptide coupling: Formation of amide bonds using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Deprotection: Removal of protecting groups under specific conditions to yield the final compound.

While a specific protocol for this compound is not available, a general procedure for the N-Cbz protection of amino acids is presented below as a representative step in such a synthesis.

Experimental Protocol: General N-Cbz Protection of an Amino Group

Materials:

-

Amino acid or amine-containing starting material

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate or sodium bicarbonate solution (e.g., 2 M)

-

Dioxane or other suitable organic solvent

-

Water

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino-containing starting material in the aqueous sodium carbonate solution.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate, either neat or dissolved in a suitable solvent like dioxane, while vigorously stirring. Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding more sodium carbonate solution as needed.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid.

-

Extract the N-Cbz protected product with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude N-Cbz protected product.

-

Purify the product by recrystallization or column chromatography as needed.

Mechanism of Action

This compound exerts its inhibitory effect on mTORC1 through a novel mechanism that does not involve direct binding to the mTOR kinase. Instead, it interacts with ubiquilin proteins, specifically ubiquilins 1, 2, and 4.[1] Ubiquilin 2 has been identified as a positive regulator of mTORC1, and the binding of this compound to ubiquilins 2 and 4 is linked to the downstream inhibition of mTORC1 signaling.[1]

The primary downstream effect of this compound is the potent and selective inhibition of the phosphorylation of the eIF4E-binding protein 1 (4EBP1).[1] To a lesser extent, it also inhibits the phosphorylation of p70S6 kinase (p70S6k).[1] This contrasts with rapamycin, which preferentially inhibits p70S6k phosphorylation.[1] The inhibition of 4EBP1 phosphorylation by this compound leads to a significant blockage of protein translation.[1]

The signaling pathway can be visualized as follows:

Caption: this compound signaling pathway.

Quantitative Data

The biological activity of this compound has been quantified in several key assays. A summary of the available data is presented below.

| Parameter | Assay | Value | Cell Line | Reference |

| EC50 | Inhibition of Protein Synthesis ([35S]methionine/cysteine incorporation) | ~3 µM | HEK293T | [2] |

| Maximal Inhibition | Inhibition of Protein Synthesis | 68% at 10 µM | HEK293T | [1] |

| Effect on Phosphorylation | 4EBP1 Phosphorylation | Potent Inhibition | HEK293T | [1] |

| Effect on Phosphorylation | p70S6k Phosphorylation | Weaker Inhibition | HEK293T | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of this compound's biological activity. The following sections provide methodologies for key assays based on standard laboratory practices and information derived from the primary literature.

Western Blot for 4EBP1 and p70S6k Phosphorylation

This protocol describes the detection of phosphorylated 4EBP1 (Thr37/46) and p70S6k (Thr389) by Western blot.

Workflow Diagram:

Caption: Western blot workflow.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-4EBP1 (Thr37/46), rabbit anti-phospho-p70S6k (Thr389), and total protein antibodies for loading controls)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and grow to desired confluency.

-

Treat cells with this compound at various concentrations for the desired time. Include appropriate vehicle (e.g., DMSO) and positive controls.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and determine protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare with Laemmli buffer.

-

Denature samples by heating at 95-100°C for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein).

-

Protein Synthesis Assay ([35S]methionine/cysteine Incorporation)

This assay measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled amino acids.

Workflow Diagram:

Caption: Protein synthesis assay workflow.

Materials:

-

Methionine and cysteine-free cell culture medium

-

[35S]methionine/cysteine labeling mix

-

This compound

-

Cell lysis buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in multi-well plates and grow to the desired confluency.

-

Treat cells with varying concentrations of this compound for the specified duration.

-

-

Amino Acid Starvation and Radiolabeling:

-

Wash cells with PBS and then incubate in methionine and cysteine-free medium for 30-60 minutes.

-

Add [35S]methionine/cysteine labeling mix to the medium and incubate for a defined period (e.g., 30 minutes).

-

-

Cell Lysis and Protein Precipitation:

-

Wash cells with ice-cold PBS to stop the incorporation.

-

Lyse the cells with a suitable lysis buffer.

-

Precipitate the proteins by adding cold TCA to the cell lysates on ice.

-

-

Quantification:

-

Collect the precipitated proteins by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold TCA and then with ethanol.

-

Place the dried filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein concentration of a parallel, unlabeled sample.

-

Conclusion

This compound represents a novel class of mTORC1 inhibitors with a distinct mechanism of action mediated by ubiquilin proteins. Its preferential inhibition of 4EBP1 phosphorylation makes it a valuable tool for dissecting the downstream signaling of mTORC1 and a potential therapeutic agent. Further research into its synthesis and biological activities will undoubtedly provide deeper insights into mTORC1 regulation and its role in disease.

References

Cbz-B3A: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action as an mTORC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-B3A is a potent and specific small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its inhibitory effects and diagrams illustrating its mechanism of action are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex organic molecule with the molecular formula C35H58N6O9.[1][2] Its structure features multiple carbamate and amide functional groups, contributing to its chemical properties and biological activity.

Chemical Structure:

References

In Vitro Biological Activity of Cbz-B3A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-B3A has emerged as a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1] Its unique mechanism of action, which appears to involve the modulation of ubiquilin proteins, distinguishes it from other mTOR inhibitors and presents a promising avenue for therapeutic development. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, detailing its effects on mTORC1 signaling, protein translation, and its interaction with potential binding partners. The information is presented to support further research and drug development efforts centered on this molecule.

Core Biological Activity: Inhibition of mTORC1 Signaling

This compound exerts its primary biological effect through the potent and selective inhibition of mTORC1 signaling.[1] This inhibition leads to a cascade of downstream effects, most notably the suppression of protein synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the in vitro biological activity of this compound.

| Parameter | Value | Cell Line / System | Reference |

| EC50 (Global Protein Translation Inhibition) | ~3 µM | HEK-293T cells | [1][2] |

| Maximal Inhibition of Protein Translation | 68% | HEK-293T cells (at 10 µM) | [1][2] |

| Inhibition of 4EBP1 Phosphorylation | Yes | Not specified | [1] |

| Inhibition of p70S6k Phosphorylation | Yes | Not specified | [1] |

| Binding to Ubiquilins | Binds to Ubiquilin-1, -2, and -4 | Not specified | [3] |

Mechanism of Action: A Novel Approach to mTORC1 Inhibition

This compound's mechanism of action is distinct from classic mTOR inhibitors like rapamycin.[2] While both culminate in the suppression of mTORC1 signaling, this compound appears to function through its interaction with ubiquilin proteins.[1][3] Ubiquilins are involved in protein degradation and cellular signaling, suggesting that this compound may modulate mTORC1 activity by influencing the stability or interaction of key regulatory proteins within the pathway.

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway of this compound mediated mTORC1 inhibition.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the biological activity of this compound.

Inhibition of Global Protein Translation ([³⁵S]-Methionine/Cysteine Incorporation Assay)

This assay quantifies the rate of new protein synthesis by measuring the incorporation of radiolabeled amino acids.

Experimental Workflow:

Caption: Workflow for the [³⁵S]-methionine/cysteine incorporation assay.

Methodology:

-

Cell Culture and Treatment:

-

Seed HEK-293T cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) or vehicle (DMSO) for 4 hours.

-

-

Radiolabeling:

-

Following treatment, wash the cells once with pre-warmed PBS.

-

Starve the cells in methionine/cysteine-free DMEM for 30 minutes.

-

Add fresh methionine/cysteine-free DMEM containing 10 µCi/mL of [³⁵S]-methionine/cysteine labeling mix and incubate for 30 minutes.

-

-

Protein Precipitation and Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 200 µL of 0.1 M NaOH and incubating for 10 minutes at room temperature.

-

Transfer the lysate to a microcentrifuge tube.

-

Precipitate the protein by adding an equal volume of 20% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.

-

Collect the protein precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters three times with 5% TCA and once with ethanol.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Normalize the counts to the total protein concentration determined from a parallel set of non-radiolabeled wells.

-

Analysis of mTORC1 Substrate Phosphorylation (Western Blotting)

This method is used to assess the phosphorylation status of key mTORC1 downstream targets, 4E-BP1 and p70S6K, as a direct readout of mTORC1 activity.

Experimental Workflow:

Caption: Workflow for Western blot analysis of mTORC1 substrate phosphorylation.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described in the previous protocol.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated 4E-BP1 (Thr37/46) and phosphorylated p70S6K (Thr389) overnight at 4°C.

-

Also, probe separate membranes with antibodies against total 4E-BP1 and total p70S6K to serve as loading controls.

-

Wash the membranes three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membranes again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Future Directions

While the current data provides a strong foundation for understanding the in vitro activity of this compound, further studies are warranted to fully elucidate its mechanism and therapeutic potential. Key areas for future investigation include:

-

Determination of the direct IC50 value of this compound on mTORC1 kinase activity. This will provide a more precise measure of its potency as a direct inhibitor.

-

Quantitative characterization of the binding affinity of this compound to ubiquilins 1, 2, and 4. Determining the dissociation constants (Kd) will be crucial for understanding the structure-activity relationship and for optimizing future drug candidates.

-

Identification of the specific ubiquilin-interacting partners that are modulated by this compound to affect mTORC1 signaling. This will provide a more detailed mechanistic understanding of its novel mode of action.

By addressing these questions, the scientific community can further unlock the potential of this compound as a novel therapeutic agent targeting the mTORC1 pathway.

References

The Effect of Cbz-B3A on 4EBP1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule Cbz-B3A and its impact on the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). This document details the proposed mechanism of action, presents quantitative data from preclinical studies, and offers detailed experimental protocols for researchers investigating this pathway.

Introduction: 4EBP1 Phosphorylation and mTORC1 Signaling

The mammalian target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism.[1][2] A key downstream effector of mTORC1 is 4EBP1, a translational repressor protein. In its hypophosphorylated state, 4EBP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.[3][4][5][6]

Upon activation by growth factors, nutrients, and other stimuli, mTORC1 phosphorylates 4EBP1 on multiple residues in a hierarchical manner, including Threonine-37 (Thr37), Threonine-46 (Thr46), Serine-65 (Ser65), and Threonine-70 (Thr70).[4][7] This hyperphosphorylation causes the dissociation of 4EBP1 from eIF4E, leading to the initiation of protein synthesis.[5][6] Dysregulation of the mTORC1-4EBP1 axis is a common feature in various diseases, including cancer, making it a significant target for therapeutic intervention.[1][8]

This compound: A Novel Inhibitor of mTORC1 Signaling

This compound is a small molecule inhibitor of mTORC1 signaling.[1][9] Unlike traditional mTOR inhibitors like rapamycin, which primarily affects the phosphorylation of p70S6 Kinase (p70S6K), this compound demonstrates a more pronounced inhibition of 4EBP1 phosphorylation.[1][2] This distinct mechanism of action makes this compound a valuable tool for studying the specific roles of 4EBP1-mediated translation and a potential therapeutic agent.

Proposed Mechanism of Action

Current research indicates that this compound does not directly bind to mTORC1. Instead, its inhibitory effects are mediated through its interaction with Ubiquilin proteins, specifically Ubiquilins 1, 2, and 4.[1][10] The proposed mechanism is as follows:

-

Ubiquilin 2 as a Positive Regulator: Studies have shown that the knockdown of Ubiquilin 2 leads to a decrease in 4EBP1 phosphorylation, suggesting that Ubiquilin 2 is a positive regulator of mTORC1 activity.[1][2]

-

This compound Interaction with Ubiquilins: this compound has been shown to bind to Ubiquilins 1, 2, and 4.[1][9][10]

-

Modulation of mTORC1 Signaling: By binding to Ubiquilins 2 and 4, this compound is thought to interfere with their ability to positively regulate mTORC1, leading to a decrease in the phosphorylation of 4EBP1.[1] The knockdown of both Ubiquilins 2 and 4 has been shown to diminish the inhibitory effect of this compound on 4EBP1 phosphorylation.[1][2]

This indirect mechanism of mTORC1 inhibition distinguishes this compound from other known mTOR inhibitors and suggests a novel link between protein quality control pathways and the regulation of translation.

Caption: Proposed mechanism of this compound-mediated inhibition of mTORC1 signaling.

Quantitative Data

The following tables summarize the quantitative effects of this compound on protein translation and mTORC1 signaling as reported in preclinical studies.

Table 1: Effect of this compound on Global Protein Translation

| Parameter | Value | Cell Line | Method | Reference |

| Maximal Inhibition | 68% | HEK293T | [35S]methionine/cysteine incorporation | [1][9] |

| EC50 (Translation) | ~3 µM | HEK293T | [35S]methionine/cysteine incorporation | [9] |

| Concentration for Max. Inh. | 10 µM | HEK293T | [35S]methionine/cysteine incorporation | [9] |

Table 2: Comparative Effects of this compound and Rapamycin on mTORC1 Substrates

| Compound | Effect on p-4EBP1 | Effect on p-p70S6K | Key Observation | Reference |

| This compound | Strong Inhibition | Moderate Inhibition | Preferentially inhibits 4EBP1 phosphorylation. | [1][2] |

| Rapamycin | Moderate Inhibition | Strong Inhibition | Preferentially inhibits p70S6K phosphorylation.[1][2] | [1][2] |

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the effects of this compound on 4EBP1 phosphorylation and protein synthesis.

Western Blotting for 4EBP1 Phosphorylation

This protocol details the detection of total and phosphorylated 4EBP1 by western blot.

1. Cell Lysis: a. Culture cells to desired confluency and treat with this compound at various concentrations and time points. b. Wash cells once with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and collect the lysate. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples with Laemmli buffer and heat at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

3. Antibody Incubation: a. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:

- Rabbit anti-phospho-4EBP1 (Thr37/46)

- Rabbit anti-phospho-4EBP1 (Ser65)

- Rabbit anti-4EBP1 (total)

- Mouse anti-β-actin (loading control) b. Wash the membrane three times for 5 minutes each with TBS-T. c. Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature. d. Wash the membrane three times for 5 minutes each with TBS-T.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize protein bands using a chemiluminescence imaging system. c. Quantify band intensity using densitometry software (e.g., ImageJ).

Caption: Experimental workflow for Western blotting.

SUnSET Assay for Measuring Global Protein Synthesis

The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis.[11][12][13]

1. Cell Culture and Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with this compound at desired concentrations for the desired duration.

2. Puromycin Labeling: a. Add puromycin to the culture medium at a final concentration of 1-10 µg/mL. b. Incubate for 15-30 minutes at 37°C.

3. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Lyse cells and quantify protein concentration as described in the Western Blotting protocol (Section 4.1).

4. Western Blotting: a. Perform SDS-PAGE and protein transfer as described in Section 4.1. b. Block the membrane in 5% non-fat dry milk in TBS-T. c. Incubate with a primary antibody against puromycin (e.g., mouse anti-puromycin) overnight at 4°C. d. Proceed with secondary antibody incubation, detection, and data analysis as described in the Western Blotting protocol. A decrease in the puromycin signal indicates inhibition of protein synthesis.

Reference Signaling Pathway

For context, the following diagram illustrates the canonical mTORC1 signaling pathway leading to 4EBP1 phosphorylation.

Caption: Overview of the canonical mTORC1 signaling pathway.

References

- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4E-BP1 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. 4E-BP1, a repressor of mRNA translation, is phosphorylated and inactivated by the Akt(PKB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [scholarworks.brandeis.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agscientific.com [agscientific.com]

- 13. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides [bio-protocol.org]

The Role of Cbz-B3A in Translation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Cbz-B3A, a potent inhibitor of mTORC1 signaling and cap-dependent translation. It is designed to offer a comprehensive resource for researchers and drug development professionals working in oncology and related fields.

Core Mechanism of Action

This compound exerts its inhibitory effects on protein synthesis through the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation. Specifically, this compound has been identified as a potent inhibitor of mTORC1 signaling.[1][2][3] Its mechanism involves the inhibition of the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][2][3]

Unphosphorylated 4EBP1 binds to the eukaryotic translation initiation factor eIF4E, preventing its assembly into the eIF4F complex. This complex is essential for the initiation of cap-dependent translation, the process by which the majority of eukaryotic mRNAs are translated into protein. By inhibiting 4EBP1 phosphorylation, this compound effectively sequesters eIF4E, leading to a significant reduction in the overall rate of protein synthesis. It has been demonstrated that this compound can block translation by as much as 68%.[1][2][3]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on mTORC1 signaling and translation.

| Parameter | Value | Cell Line/System | Reference |

| Inhibition of Translation | 68% | Not specified | [1][2][3] |

| Inhibition of 4EBP1 Phosphorylation | Effective at 10 µM | Not specified | [2] |

| Inhibition of p70S6k (Thr-389) Phosphorylation | Effective at 10 µM | Not specified | [2] |

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound inhibits translation.

Caption: this compound inhibits mTORC1, preventing 4EBP1 phosphorylation and subsequent translation initiation.

Experimental Protocols

While the primary literature provides the foundational data, detailed, step-by-step experimental protocols for the synthesis and characterization of this compound and its biological activity are typically found within the supplementary materials of the cited publications or require further methodology-focused research. The key experimental approaches to study the effects of this compound would include:

Western Blotting for Phosphorylated Proteins

This technique is crucial for assessing the phosphorylation status of key proteins in the mTORC1 pathway.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, cancer cell lines) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 2, 6, 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated 4EBP1 (e.g., anti-phospho-4EBP1 Ser65) and phosphorylated p70S6k (e.g., anti-phospho-p70S6k Thr389). Also, probe for total 4EBP1, total p70S6k, and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Translation Inhibition Assay (e.g., SUnSET)

Surface sensing of translation (SUnSET) is a non-radioactive method to monitor global protein synthesis.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for Western blotting.

-

Puromycin Labeling: During the last 15-30 minutes of the this compound treatment, add a low concentration of puromycin to the culture medium. Puromycin is a structural analog of tyrosyl-tRNA and is incorporated into nascent polypeptide chains, effectively terminating translation.

-

Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above.

-

Immunoblotting: Use a primary antibody that specifically recognizes puromycin to detect the puromycin-labeled peptides. The intensity of the puromycin signal is directly proportional to the rate of global protein synthesis.

-

Analysis: Quantify the puromycin signal for each treatment condition and normalize it to a loading control. A decrease in the puromycin signal in this compound-treated cells indicates translation inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of this compound on a cellular level.

Caption: A typical experimental workflow to assess this compound's impact on protein phosphorylation and translation.

Conclusion

This compound is a valuable research tool for studying the intricacies of the mTORC1 signaling pathway and its role in regulating protein synthesis. Its specific mechanism of action, centered on the inhibition of 4EBP1 phosphorylation, makes it a potent inhibitor of cap-dependent translation. For drug development professionals, this compound serves as a lead compound and a mechanistic probe for the development of novel therapeutics targeting the translation machinery, which is often dysregulated in diseases such as cancer. Further investigation into the ubiquilin-mediated aspect of its activity, as suggested by the primary literature, may reveal additional layers of regulatory complexity and offer new avenues for therapeutic intervention.

References

Cbz-B3A: A Novel Research Tool for Elucidating mTORC1 Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and neurodegeneration. The mTOR complex 1 (mTORC1) is a key component of this pathway, and its selective inhibition is a major focus of therapeutic development. Cbz-B3A has emerged as a potent and selective small molecule inhibitor of mTORC1 signaling, offering a unique mechanism of action that distinguishes it from traditional mTOR inhibitors like rapamycin. This technical guide provides a comprehensive overview of this compound as a research tool, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule that has been identified as a potent and selective inhibitor of mTORC1 signaling.[1][2] Unlike rapamycin, which primarily affects the phosphorylation of p70S6 kinase (p70S6K), this compound demonstrates a more pronounced inhibition of the phosphorylation of eIF4E-binding protein 1 (4EBP1).[1][2][3] This differential activity makes this compound a valuable tool for dissecting the distinct downstream branches of mTORC1 signaling.

Mechanism of Action

This compound exerts its inhibitory effect on mTORC1 through a novel mechanism involving ubiquilin proteins.[1][2] It does not appear to bind directly to mTORC1 itself. Instead, this compound has been shown to bind to ubiquilins 1, 2, and 4.[1][2][3] The current model suggests that the interaction of this compound with ubiquilins 2 and 4 is critical for its inhibitory activity on mTORC1.[1][2] Interestingly, knockdown of ubiquilin 2 has been shown to decrease the phosphorylation of 4EBP1, suggesting that ubiquilin 2 may play a role in activating mTORC1.[1][2] this compound's interaction with these ubiquilins appears to interfere with this activation, leading to the specific downstream inhibition of 4EBP1 phosphorylation.[1][2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Protein Synthesis Inhibition) | ~3 µM | - | [1] |

| EC50 (4EBP1 Hyper-phosphorylation Inhibition) | 2 µM | HEK-293T cells | [4] |

| Maximal Inhibition of Protein Synthesis | 68% (at 10 µM) | - | [1] |

Table 2: Effects of this compound on Cell Viability

| Cell Line | Effect at 10 µM (48h treatment) | Notes | Reference |

| Various Human Leukemia Cell Lines | Slows cellular growth | Not cytotoxic | [1][2] |

| NCI-60 Panel | Varied effects on proliferation | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the mTOR pathway.

Cell Culture and Treatment

-

Cell Lines: HEK-293T or human leukemia cell lines (e.g., MOLT-4, SR) are suitable for these studies.[1][4]

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

Treatment: Seed cells at an appropriate density. The following day, replace the medium with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. A typical concentration range for this compound is 1-10 µM.[4]

Western Blot Analysis of mTORC1 Signaling

This protocol is designed to assess the phosphorylation status of key mTORC1 downstream targets, 4EBP1 and p70S6K, following this compound treatment.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-4EBP1 (Thr37/46)

-

Total 4EBP1

-

Phospho-p70S6K (Thr389)

-

Total p70S6K

-

Actin or GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed using software such as ImageJ to quantify the relative phosphorylation levels.

In Vitro mTORC1 Kinase Assay

This assay can be used to determine the direct inhibitory effect of this compound on mTORC1 kinase activity and to calculate its IC50 value.

-

Immunoprecipitation of mTORC1:

-

Lyse cells (e.g., HEK-293T) in a CHAPS-based lysis buffer.

-

Immunoprecipitate mTORC1 using an anti-Raptor antibody conjugated to agarose beads.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated mTORC1 complex with kinase buffer.

-

Resuspend the beads in kinase buffer containing recombinant, inactive 4E-BP1 as a substrate and ATP.

-

Add varying concentrations of this compound or a vehicle control.

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS loading buffer and boiling.

-

Analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-4EBP1 antibody.

-

Quantify the band intensities to determine the IC50 of this compound.

-

Cell Viability/Proliferation Assay

This assay is used to determine the effect of this compound on cell growth and to calculate its IC50 for proliferation inhibition.

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) in triplicate. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Use a commercially available cell viability reagent such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue). Follow the manufacturer's instructions.

-

Data Analysis:

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use a non-linear regression analysis to determine the IC50 value.

-

Conclusion

This compound represents a valuable and unique research tool for the study of mTORC1 signaling. Its distinct mechanism of action, centered on the modulation of ubiquilin proteins, and its preferential inhibition of 4EBP1 phosphorylation provide researchers with a powerful means to dissect the complexities of the mTOR pathway. The experimental protocols and data presented in this guide offer a solid foundation for utilizing this compound to further our understanding of mTORC1 in both normal physiology and disease.

References

- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. s3.amazonaws.com [s3.amazonaws.com]

Cbz-B3A CAS number 1884710-81-9

An In-Depth Technical Guide to Cbz-B3A (CAS 1884710-81-9): A Novel Ubiquilin-Mediated mTORC1 Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1884710-81-9) is a potent, cell-permeable small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Unlike conventional mTOR inhibitors like rapamycin, this compound operates through a novel mechanism involving the ubiquilin (UBQLN) family of proteins. It demonstrates a preferential and potent inhibition of eIF4E-binding protein 1 (4EBP1) phosphorylation, leading to a significant blockade of cap-dependent translation. This document provides a comprehensive technical overview of this compound, summarizing its biochemical properties, mechanism of action, and the experimental methodologies used to characterize its function, based on the seminal research in the field.

Core Compound Properties and Activity

This compound is distinguished by its unique activity profile compared to the well-characterized mTOR inhibitor, rapamycin. The primary functional impact is a robust inhibition of protein synthesis.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 1884710-81-9 |

| Molecular Formula | C₃₅H₅₈N₆O₉ |

| Molecular Weight | 706.87 g/mol |

| Appearance | White to beige powder |

| Solubility | DMSO (≥ 20 mg/mL) |

| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (1 year) |

Table 2: Comparative Inhibitory Activity

| Compound | Effect on Global Translation | Primary Downstream Target Selectivity |

| This compound | 68% inhibition [1][2] | Strong inhibition of 4EBP1 phosphorylation[1][2] |

| Rapamycin | 35% inhibition[1][2] | Preferential inhibition of p70S6k phosphorylation[1] |

Mechanism of Action: A Novel Ubiquilin-Dependent Pathway

This compound's mechanism diverges significantly from direct mTOR kinase inhibitors. It does not bind directly to mTORC1 but instead interacts with members of the ubiquilin family, revealing a previously unappreciated regulatory axis for mTORC1 signaling.[1][2]

-

Binding to Ubiquilins : this compound has been shown to bind to ubiquilins 1, 2, and 4.[1][2]

-

Role of Ubiquilin 2 : Experimental evidence suggests that ubiquilin 2 is a positive regulator of mTORC1. The knockdown of ubiquilin 2 alone leads to a decrease in the phosphorylation of 4EBP1.[1][2]

-

Mediated Inhibition : The inhibitory effect of this compound on mTORC1 is dependent on the presence of ubiquilins 2 and 4. Knockdown of these two ubiquilins diminishes the ability of this compound to block 4EBP1 phosphorylation.[1]

This mechanism suggests that this compound functionally antagonizes a ubiquilin-dependent activation pathway that signals to mTORC1, thereby coordinating cytosolic protein quality control with cell growth and proliferation.[1]

Caption: this compound Signaling Pathway

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]

Cell Culture and Treatment

-

Cell Lines: Human leukemia cell lines (e.g., K562) are suitable for studying the effects of this compound.

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are typically treated with a final concentration of 3-10 µM this compound for a specified duration (e.g., 2-4 hours) before analysis. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of key mTORC1 downstream targets.

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method, such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for:

-

Phospho-4EBP1 (Thr37/46)

-

Total 4EBP1

-

Phospho-p70S6k (Thr389)

-

Total p70S6k

-

A loading control (e.g., Actin or GAPDH)

-

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Western Blot Workflow

Translation Inhibition Assay

-

Methodology: A luciferase reporter assay is commonly used to quantify global translation activity.

-

Procedure:

-

Cells are transfected with a plasmid encoding a reporter gene, such as Firefly luciferase.

-

Following transfection, cells are treated with this compound, rapamycin, or a vehicle control for a defined period.

-

Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

Luciferase activity is normalized to total protein concentration to account for differences in cell number.

-

The percentage of translation inhibition is calculated relative to the vehicle-treated control.

-

RNA Interference (RNAi) for Ubiquilin Knockdown

This protocol is used to validate the on-target effect of this compound through the ubiquilin pathway.

-

siRNA Transfection: Cells are transfected with siRNAs specifically targeting ubiquilin 1, 2, 4, or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Incubation: Cells are incubated for 48-72 hours post-transfection to allow for target protein knockdown.

-

Verification of Knockdown: A portion of the cells is collected to verify the knockdown efficiency by Western blotting for UBQLN1, UBQLN2, and UBQLN4.

-

This compound Treatment and Analysis: The remaining cells are treated with this compound (e.g., 3 µM) or vehicle. The effect on 4EBP1 phosphorylation is then assessed by Western blot as described in section 3.2.

Summary and Future Directions